Regorafenib-d3

Beschreibung

Eigenschaften

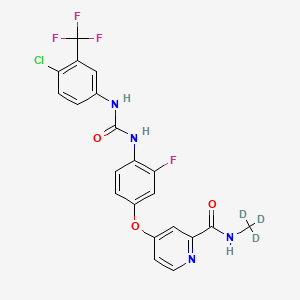

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKPVJBJVTLMP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Regorafenib-d3

Abstract

Regorafenib, a deuterated analog of the potent oral multi-kinase inhibitor, offers a unique profile for researchers investigating oncogenic signaling. This guide provides a comprehensive technical overview of the in vitro mechanism of action of Regorafenib-d3. We will delve into its primary molecular targets and the subsequent impact on critical downstream signaling pathways. Furthermore, this document serves as a practical handbook for fellow researchers, offering detailed, field-proven protocols for the essential in vitro assays required to comprehensively characterize the bioactivity of Regorafenib-d3. The experimental workflows are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for Regorafenib-d3 in Preclinical Research

Regorafenib is a well-established anti-cancer agent that exerts its therapeutic effects by targeting multiple protein kinases integral to tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1] The deuterated form, Regorafenib-d3, is primarily utilized as an internal standard in pharmacokinetic studies due to its mass shift. However, its identical pharmacological activity to the parent compound makes it a valuable tool for in vitro mechanistic studies.[1] Understanding the precise in vitro mechanism of action is paramount for designing insightful experiments and accurately interpreting preclinical data. This guide will dissect the key molecular interactions and cellular consequences of Regorafenib-d3 treatment in a controlled laboratory setting.

Molecular Targets and Downstream Signaling Cascades

Regorafenib-d3's broad-spectrum inhibitory activity is central to its anti-tumor effects. It targets a range of receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases.[1] This multi-targeted approach allows it to simultaneously disrupt several cancer-promoting processes.

Primary Kinase Targets:

-

Angiogenic RTKs: Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2). Inhibition of these receptors is a cornerstone of Regorafenib's anti-angiogenic activity.[1]

-

Stromal RTKs: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). Targeting these kinases disrupts the supportive tumor microenvironment.[1]

-

Oncogenic RTKs: KIT and RET, which are key drivers in various malignancies.[1]

-

Intracellular Serine/Threonine Kinases: RAF-1 and BRAF (including the V600E mutant), central components of the MAPK/ERK signaling pathway.[1]

Key Downstream Signaling Pathways:

The inhibition of these upstream kinases by Regorafenib-d3 leads to the attenuation of two critical signaling cascades:

-

The RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[2] By inhibiting RAF kinases, Regorafenib-d3 effectively blocks the phosphorylation and activation of MEK and subsequently ERK, leading to cell cycle arrest and apoptosis.[3]

-

The PI3K/Akt/mTOR Pathway: While not a direct inhibitor of PI3K or Akt, Regorafenib-d3's inhibition of upstream RTKs like VEGFR and PDGFR reduces the activation of the PI3K/Akt pathway.[4] This pathway is crucial for cell growth, survival, and metabolism.

The following diagram illustrates the primary targets of Regorafenib-d3 and its impact on these major signaling pathways.

Caption: Regorafenib-d3 Signaling Pathway Inhibition.

Experimental Workflows for In Vitro Characterization

A logical and stepwise experimental approach is crucial for characterizing the in vitro activity of Regorafenib-d3. The following workflow provides a framework for a comprehensive analysis, starting from direct target engagement and moving to cellular and functional consequences.

Caption: General Experimental Workflow.

In Vitro Kinase Inhibition Assays

Rationale: The initial step is to quantify the direct inhibitory effect of Regorafenib-d3 on its primary kinase targets. This is typically achieved through cell-free biochemical assays that measure the phosphorylation of a substrate by the kinase of interest in the presence of varying concentrations of the inhibitor. The output of this assay is the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (Example for VEGFR2)

-

Reagents and Materials:

-

Recombinant human VEGFR2 kinase domain

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)

-

Regorafenib-d3 stock solution (in DMSO)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare a serial dilution of Regorafenib-d3 in DMSO, and then dilute further in assay buffer.

-

Add 2 µL of the diluted Regorafenib-d3 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of a solution containing the VEGFR2 enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the HTRF detection buffer containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the log of the Regorafenib-d3 concentration to determine the IC50 value using non-linear regression.

-

Western Blot Analysis of Downstream Signaling

Rationale: Once direct kinase inhibition is established, the next step is to confirm that Regorafenib-d3 inhibits the downstream signaling pathways in a cellular context. Western blotting is the gold standard for this, allowing for the detection of the phosphorylation status of key proteins like ERK and Akt. A decrease in the phosphorylated form of these proteins upon treatment with Regorafenib-d3 provides strong evidence of its on-target activity in cells.

Protocol: Western Blot for p-ERK and p-Akt

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT-116, SW480) in 6-well plates and allow them to adhere overnight.[5]

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Treat the cells with various concentrations of Regorafenib-d3 for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

For some targets (e.g., VEGFR), stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 15-30 minutes) before harvesting.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[5]

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), and total Akt overnight at 4°C. Use the manufacturer's recommended dilution.[5]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[5]

-

Normalize the phosphorylated protein levels to the total protein levels. A loading control like β-actin should also be used to ensure equal protein loading.[6]

-

Cell Viability and Proliferation Assays

Rationale: To assess the functional consequence of inhibiting these signaling pathways, cell viability and proliferation assays are performed. These assays determine the concentration of Regorafenib-d3 required to inhibit cell growth (GI50) or kill the cells (IC50).

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Treatment:

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

-

Functional Assays: Angiogenesis and Metastasis

Rationale: To investigate the specific anti-angiogenic and anti-metastatic properties of Regorafenib-d3, functional in vitro assays are employed. The endothelial tube formation assay is a classic method to assess anti-angiogenic potential, while migration and invasion assays model key steps in the metastatic cascade.

Protocol: Endothelial Cell Tube Formation Assay

-

Plate Coating:

-

Thaw Matrigel on ice and add 50 µL to each well of a 96-well plate.

-

Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[9]

-

-

Cell Seeding and Treatment:

-

Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in basal medium containing various concentrations of Regorafenib-d3.

-

Seed 1.5 x 10^4 HUVECs into each Matrigel-coated well.[10]

-

-

Incubation and Imaging:

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

-

Protocol: Scratch (Wound Healing) Assay for Cell Migration

-

Cell Seeding:

-

Seed cells in a 12-well plate and grow them to 90-100% confluency.[4]

-

-

Creating the Scratch:

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[11]

-

-

Treatment and Imaging:

-

Data Analysis:

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.[11]

-

Protocol: Transwell Invasion Assay

-

Transwell Preparation:

-

Cell Seeding and Treatment:

-

Incubation:

-

Incubate the plate for 24-48 hours.[12]

-

-

Staining and Quantification:

Data Presentation and Interpretation

To facilitate the comparison of quantitative data, it is recommended to summarize the results in a clear and structured table.

| Assay Type | Cell Line(s) | Key Parameter | Regorafenib-d3 Result |

| In Vitro Kinase Assay | N/A (Cell-free) | IC50 (nM) | Target-specific values |

| Western Blot | e.g., HCT-116, SW480 | % reduction in p-ERK/p-Akt | Dose-dependent decrease |

| MTT Assay | e.g., HCT-116, SW480 | IC50 (µM) | Cell line-specific values |

| Tube Formation Assay | HUVEC | % inhibition of tube length | Dose-dependent decrease |

| Scratch Assay | e.g., HCT-116, SW480 | % inhibition of migration | Dose-dependent decrease |

| Transwell Invasion Assay | e.g., HCT-116, SW480 | % inhibition of invasion | Dose-dependent decrease |

Conclusion

This technical guide provides a comprehensive framework for the in vitro characterization of Regorafenib-d3. By systematically evaluating its direct kinase inhibition, impact on downstream signaling, and functional consequences on cancer and endothelial cells, researchers can generate a robust and detailed understanding of its mechanism of action. The provided protocols offer a starting point for these investigations, and should be optimized for specific cell lines and experimental conditions. A thorough in vitro characterization is an indispensable step in the preclinical evaluation of multi-targeted kinase inhibitors like Regorafenib-d3.

References

-

Liu, W. C., et al. (2018). Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells. Oncology Letters, 15(5), 7611-7619. [Link]

-

Ansari, M. A., et al. (2023). Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Tadmor, T., et al. (2014). Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro. Medical Oncology, 31(7), 53. [Link]

-

Durin, M., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cancers, 14(22), 5697. [Link]

-

Li, Y., et al. (2021). Long Non-coding RNA MIR570MG Causes Regorafenib Resistance in Colon Cancer by Repressing miR-145/SMAD3 Signaling. Frontiers in Oncology, 11, 743419. [Link]

-

Li, J., et al. (2023). Venetoclax Synergizes With Regorafenib for Colorectal Cancer by Targeting BCL‐2. Journal of Cellular and Molecular Medicine, 27(15), 2244-2258. [Link]

-

Molecular Devices. (n.d.). A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. [Link]

-

Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Protocol Exchange. [Link]

-

Durin, M., et al. (2022). Regorafenib effect on ERK (A), AKT (B) signaling pathways of HCT-116, SW1116, LS1034, SW480 and Caco-2 cell lines. ResearchGate. [Link]

-

Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Corning Life Sciences. [Link]

-

Wang, Y. C., et al. (2019). Regorafenib Induces Apoptosis and Inhibits Metastatic Potential of Human Bladder Carcinoma Cells. Anticancer Research, 39(1), 231-238. [Link]

-

ROCK inhibitor. (n.d.). Exploring Cellular Migration and Repair with the Wound Healing Assay. ROCK inhibitor. [Link]

-

ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]

-

Matsuoka, K., et al. (2017). Western blot analysis showed that regorafenib inhibited the phosphorylation of ERK1 ⁄ 2. ResearchGate. [Link]

-

The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. (2018). Oncology Letters, 15(5), 7239-7246. [Link]

-

SnapCyte. (n.d.). Invasion Assay Protocol. SnapCyte. [Link]

-

Western blot analysis showed that regorafenib inhibited. (n.d.). Open-i. [Link]

-

Molecular profiling in the treatment of colorectal cancer: focus on regorafenib. (2015). OncoTargets and Therapy, 8, 1347-1357. [Link]

-

Regorafenib. (n.d.). National Cancer Institute. [Link]

-

Goel, G. (2018). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. Critical Reviews in Oncology/Hematology, 123, 79-88. [Link]

Sources

- 1. Regorafenib - NCI [dctd.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Long Non-coding RNA MIR570MG Causes Regorafenib Resistance in Colon Cancer by Repressing miR-145/SMAD3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 11. Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snapcyte.com [snapcyte.com]

An In-depth Technical Guide to the Synthesis and Characterization of Regorafenib-d3

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] It functions by targeting several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2] In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled versions of active pharmaceutical ingredients (APIs) are indispensable tools. Regorafenib-d3, a deuterated analog of Regorafenib, serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the compound's chemical properties, enabling precise quantification in complex biological matrices.[4]

The strategic placement of deuterium on the N-methyl group prevents easy hydrogen-deuterium exchange, ensuring the stability of the label throughout metabolic processes. This guide provides a comprehensive overview of a robust synthetic route to Regorafenib-d3 and the rigorous analytical techniques required to confirm its structure, purity, and isotopic enrichment.

Part 1: Synthesis of Regorafenib-d3

The synthesis of Regorafenib-d3 is a multi-step process that hinges on the secure attachment of a deuterated methyl group. The most efficient strategy involves preparing the core structure of the molecule and introducing the deuterated methyl group in the final stages. The overall synthesis can be logically divided into the preparation of two key intermediates, followed by their coupling and the final deuteration step.

A common synthetic route for Regorafenib involves the coupling of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2] To produce the deuterated analog, a similar pathway is followed, with the modification of using deuterated methylamine in the formation of the picolinamide intermediate.

Synthetic Workflow

The synthesis begins with the preparation of two crucial building blocks: Intermediate I , 4-(4-amino-3-fluorophenoxy)-N-methyl-d3-picolinamide, and Intermediate II , 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Caption: Synthetic workflow for Regorafenib-d3.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-N-(methyl-d3)-pyridine-2-carboxamide

-

To a solution of 4-chloro-2-pyridinecarboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).

-

In a separate flask, prepare a solution of deuterated methylamine hydrochloride (CD₃NH₂·HCl) and a base (e.g., triethylamine) in dichloromethane.

-

Slowly add the acid chloride solution to the deuterated methylamine solution at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-N-(methyl-d3)-pyridine-2-carboxamide.

Step 2: Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-picolinamide

-

Combine 4-chloro-N-(methyl-d3)-pyridine-2-carboxamide, 4-amino-3-fluorophenol, and a base such as potassium carbonate in a high-boiling point solvent like DMSO.

-

Heat the mixture to an elevated temperature (e.g., 120-140°C) and monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Intermediate I.

Step 3: Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Caution: This step involves highly toxic reagents like phosgene or its equivalents and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

A solution of 4-chloro-3-(trifluoromethyl)aniline in a suitable solvent (e.g., toluene) is added to a solution of phosgene or a phosgene equivalent (like triphosgene) in the same solvent.

-

The reaction is typically heated to reflux until the starting material is consumed.

-

The solvent is removed by distillation to yield the crude isocyanate, which is often used immediately in the next step without further purification.

Step 4: Final Coupling to Yield Regorafenib-d3

-

Dissolve Intermediate I in an anhydrous aprotic solvent such as dichloromethane or THF.

-

Add Intermediate II dropwise to the solution at room temperature.

-

Stir the reaction mixture until completion (monitored by HPLC).

-

The product, Regorafenib-d3, will precipitate from the solution or can be obtained after solvent removal.

-

Purify the crude product by recrystallization or column chromatography to obtain high-purity Regorafenib-d3.

Part 2: Characterization of Regorafenib-d3

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Regorafenib-d3. A combination of mass spectrometry, NMR spectroscopy, and chromatography is employed.

Analytical Workflow

Caption: Analytical workflow for Regorafenib-d3 characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique to confirm the successful incorporation of the three deuterium atoms. The expected molecular weight of Regorafenib is 482.82 g/mol .[5] The molecular weight of Regorafenib-d3 is expected to be approximately 485.83 g/mol .[6]

-

Technique : Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS.

-

Expected Result : The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the mass of Regorafenib-d3. This represents a +3 Da shift compared to the unlabeled Regorafenib standard.

-

Isotopic Enrichment : The relative intensities of the molecular ion peaks for the d0, d1, d2, and d3 species can be used to calculate the isotopic enrichment, which should ideally be >98%.

| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |

| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.0799 | 483.0877 |

| Regorafenib-d3 | C₂₁H₁₂D₃ClF₄N₄O₃ | 485.0987 | 486.1065 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium atoms and verifying the overall structure of the molecule.

-

¹H NMR : The most telling piece of evidence in the ¹H NMR spectrum will be the absence of the N-methyl singlet that is present in the spectrum of unlabeled Regorafenib. All other proton signals should remain unchanged in their chemical shift and multiplicity.

-

¹³C NMR : The carbon of the N-CD₃ group will show a characteristic multiplet due to coupling with deuterium (a triplet of triplets if fully resolved) and will be shifted slightly upfield compared to the N-CH₃ carbon in unlabeled Regorafenib.

-

²H NMR (Deuterium NMR) : A single resonance in the deuterium spectrum will confirm that all deuterium atoms are in the same chemical environment (the N-methyl group).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized Regorafenib-d3. A validated method for Regorafenib can be adapted for this purpose.[7][8]

Experimental Protocol: HPLC Analysis

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[9]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where Regorafenib has a strong absorbance, typically around 260 nm.[8]

-

Expected Result : A single major peak with a retention time identical to that of an unlabeled Regorafenib standard. The purity is calculated based on the area percentage of the main peak and should be ≥98%.

Conclusion

The synthesis and characterization of Regorafenib-d3 require a meticulous multi-step synthetic process coupled with a suite of high-precision analytical techniques. The described methods provide a reliable pathway to produce high-purity, isotopically enriched Regorafenib-d3, suitable for use as an internal standard in demanding bioanalytical applications. The successful execution of this guide will yield a critical tool for researchers and drug development professionals in advancing the study of Regorafenib's pharmacokinetic and metabolic profiles.

References

-

Penning, T. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(12), 1235-1244. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615-634. [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates Blog. [Link]

-

Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Varghese, E., Samuel, S. M., L Koola, S., & Abraham, C. S. (2019). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLoS One, 14(5), e0216632. [Link]

-

ResearchGate. (n.d.). Three-step synthesis of regorafenib 30 starting from of... [Image]. ResearchGate. [Link]

-

Gill, M. S., & Prachi, R. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

-

Ragireddy, P. B., Shankaraiah, N., & Talluri, M. V. N. K. (2019). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. Analytical Methods, 11(35), 4543-4554. [Link]

-

Wu, X., et al. (2020). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]

-

Li, Y., et al. (2019). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Neoplasia Research, 2(1), 1-4. [Link]

-

Taguchi, M., et al. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical Chromatography, 30(10), 1611-1617. [Link]

-

Patel, P. N., & Soni, T. (2022). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal of Research Trends and Innovation, 7(9), 114-125. [Link]

-

National Center for Biotechnology Information. (n.d.). Regorafenib-d3. PubChem Compound Database. [Link]

-

Al-Hilal, T. A., & Park, J. (2022). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. Pharmaceutics, 14(11), 2465. [Link]

-

ResearchGate. (n.d.). Synthesis of deuterated sorafenib derivatives. [Image]. ResearchGate. [Link]

-

Van den Eynde, M., et al. (2016). Regorafenib induced severe toxic hepatitis: characterization and discussion. Liver International, 36(11), 1698-1705. [Link]

-

Alqahtani, M. S. (2023). Formulation Development and in vitro Characterization of Regorafenib-loaded Polymeric Nanoparticles. Fisher Digital Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 6. Regorafenib-d3 | CymitQuimica [cymitquimica.com]

- 7. neoplasiaresearch.com [neoplasiaresearch.com]

- 8. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Pharmacokinetic Profiling of Regorafenib Utilizing its Deuterated Analog, Regorafenib-d3

Introduction: The Role of Stable Isotope-Labeled Standards in Modern Pharmacokinetics

Regorafenib is a potent oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] It is approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[3][4][5] A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing dosing strategies to maximize efficacy while minimizing toxicity.[4]

This guide delves into the pharmacokinetic properties of Regorafenib and explains the indispensable role of its deuterated analog, Regorafenib-d3, in achieving accurate and precise quantification in biological matrices. In modern bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds like Regorafenib-d3 are the gold standard for internal standards.[6][7][8] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience the same extraction inefficiencies, matrix effects, and ionization suppression, thereby correcting for analytical variability and providing the most reliable quantitative data.[6][8]

Section 1: Pharmacokinetic Profile of Regorafenib

Regorafenib's journey through the body is characterized by complex metabolic pathways and significant contributions from its active metabolites.

Absorption and Distribution

Following oral administration, Regorafenib's absorption is influenced by food intake, with bioavailability enhanced when taken with a low-fat meal.[5] Once in circulation, Regorafenib and its major active metabolites are highly bound to plasma proteins (approximately 99.5%), which limits the unbound, pharmacologically active fraction of the drug.[1][9]

Metabolism: A Multi-Pathway Process

Regorafenib undergoes extensive hepatic metabolism, primarily through two major pathways: oxidative metabolism mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[3][5]

This biotransformation results in two principal, pharmacologically active metabolites:

-

M-2 (Pyridine N-oxide): A primary metabolite formed through oxidation.[1][10]

-

M-5 (N-desmethyl-N-oxide): A secondary metabolite formed from further oxidative biotransformation of M-2.[1][10]

In clinical studies, the steady-state plasma exposure of both M-2 and M-5 is comparable to that of the parent drug, Regorafenib, indicating that they significantly contribute to the overall clinical activity.[1][2] The presence of multiple biotransformation pathways is advantageous as it reduces the risk of significant drug-drug interactions.[10][11]

Caption: Metabolic pathway of Regorafenib.

Excretion

Regorafenib and its metabolites are eliminated predominantly through the feces. Following a single oral dose of radiolabeled Regorafenib, approximately 71% of the radioactivity was recovered in feces and 19% in urine.[10][12][13] The parent drug, Regorafenib, was the most prominent component in feces, while the renally excreted radioactivity consisted mainly of glucuronide metabolites like M-7.[10][12]

Pharmacokinetic Parameters

The pharmacokinetic profile of Regorafenib is marked by considerable interindividual variability.[3] Therapeutic drug monitoring (TDM) is therefore a valuable strategy to personalize dosing. Studies have suggested a correlation between trough plasma concentrations (Ctrough) of Regorafenib and its active metabolites with both efficacy and toxicity.[4]

| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 |

| Half-Life (t½) | ~28 hours | Similar to Regorafenib | Similar to Regorafenib |

| Time to Peak (Tmax) | 1.5 - 4 hours | Plateau at 6-24 hours | Minor plasma component |

| Key Enzyme(s) | CYP3A4, UGT1A9 | Oxidative enzymes | Oxidative enzymes |

| Plasma Protein Binding | ~99.5% | ~99.8% | ~99.95% |

Note: Values are approximate and can vary based on patient populations and study designs.[1][5][10][11]

Section 2: Bioanalytical Quantification Using Regorafenib-d3

The accurate measurement of Regorafenib and its metabolites in biological samples like plasma is critical for PK studies. This is achieved using validated bioanalytical methods, with LC-MS/MS being the preferred platform for its sensitivity and specificity.[14][15]

The Principle of Stable Isotope Dilution

Regorafenib-d3 serves as the ideal internal standard (IS) for this analysis.[16] An IS is a compound added at a known concentration to samples, standards, and quality controls to correct for analytical variability.[8] By using a deuterated analog, which has a slightly higher mass but is chemically identical to the analyte, we can achieve the most accurate correction.[6][8][17] During analysis, the ratio of the analyte's signal to the IS's signal is used for quantification, effectively normalizing any variations that may have occurred during sample processing or instrument analysis.[6]

Caption: UPLC-MS/MS bioanalytical workflow.

Protocol: Quantification of Regorafenib in Human Plasma

This protocol outlines a standard procedure for the determination of Regorafenib in plasma using Regorafenib-d3 as an internal standard.

1. Preparation of Standards and Internal Standard:

-

Prepare stock solutions of Regorafenib, its metabolites (M-2, M-5), and Regorafenib-d3 in a suitable organic solvent (e.g., methanol or DMSO).[16]

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Regorafenib (e.g., 5 to 1,000 ng/mL).[16]

-

Prepare a working solution of the internal standard, Regorafenib-d3 (e.g., 150 ng/mL in acetonitrile).[16]

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples at room temperature.[16]

-

To a 10-50 µL aliquot of plasma sample (or calibrator/QC), add the internal standard working solution (e.g., 50-100 µL). The organic solvent also serves as the precipitating agent.[16]

-

Vortex mix thoroughly for several minutes to ensure complete protein precipitation.[16]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[16]

-

Carefully transfer the supernatant to an autosampler vial for analysis.[16]

3. UPLC-MS/MS Conditions:

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[15][16]

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[15][18]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[15][18]

-

Column Temperature: 40°C.[16]

-

Mass Spectrometry:

Optimized MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Regorafenib | 483.1 | 282.1 |

| Regorafenib-d3 | 486.1 | 285.1 |

| Metabolite M-2 | 499.1 | 282.1 |

| Metabolite M-5 | 485.1 | 282.1 |

Note: Specific m/z values may vary slightly based on instrument calibration and adduct formation. These are representative values.

4. Method Validation: The described method must be fully validated according to regulatory guidelines (e.g., FDA or EMA).[14][20] Key validation parameters include linearity, accuracy, precision (intra-day and inter-day), selectivity, stability (freeze-thaw, short-term, long-term), matrix effect, and recovery.[14]

Conclusion

The pharmacokinetic profile of Regorafenib is complex, with significant contributions from its active metabolites M-2 and M-5. Accurate quantification of these analytes is essential for clinical research and therapeutic drug monitoring. The use of a deuterated internal standard, Regorafenib-d3, is fundamental to developing robust, reliable, and precise bioanalytical methods. By co-eluting and behaving identically to the parent drug during analysis, Regorafenib-d3 allows for the effective normalization of analytical variability, ensuring the highest quality data for pharmacokinetic and clinical decision-making.

References

-

Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. (2021). PubMed. [Link]

-

Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2018). PubMed. [Link]

-

Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC. (2021). National Institutes of Health. [Link]

-

Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). (2025). YouTube. [Link]

-

Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). International Journal for Research Trends and Innovation. [Link]

-

Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC - NIH. (2016). National Institutes of Health. [Link]

-

Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. (2016). Semantic Scholar. [Link]

-

Regorafenib pharmacokinetics and its association with real-world treatment outcomes. (2021). ResearchGate. [Link]

-

The proposed metabolic pathway of regorafenib in humans in vivo. (n.d.). ResearchGate. [Link]

-

Relationships among the plasma concentrations of regorafenib, M2, and... (n.d.). ResearchGate. [Link]

-

A HPLC-UV Method for the Quantification of Regorafenib in Tumor. (2020). Neoplasia Research. [Link]

-

A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers. [Link]

-

Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2018). National Institutes of Health. [Link]

-

Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). ResearchGate. [Link]

-

A HPLC-UV Method for the Quantification of Regorafenib in Tumor. (2020). Neoplasia Research. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

-

Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2017). SpringerLink. [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017). PubMed. [Link]

-

Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2017). ResearchGate. [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]

-

Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. (2023). National Institutes of Health. [Link]

-

Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. (2016). ClinPGx. [Link]

-

(PDF) A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). ResearchGate. [Link]

-

A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC - NIH. (2024). National Institutes of Health. [Link]

-

Deuterated Internal Standard: Significance and symbolism. (2025). A..ACADEMIA. [Link]

-

AN UPLC METHOD FOR THE DETERMINATION OF SORAFENIB IN HUMAN PLASMA BY FLUORIMETRIC DETECTION WITH PRE-COLUMN DERIVATIZATION AND A PHARMACOKINETIC STUDY. (n.d.). Marmara University. [Link]

Sources

- 1. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijrti.org [ijrti.org]

- 15. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]

- 16. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

- 19. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Introduction: The Critical Role of Regorafenib-d3 in Bioanalysis

An In-Depth Technical Guide to the Stability and Storage of Regorafenib-d3

Regorafenib-d3 is the stable isotope-labeled (SIL) counterpart of Regorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2] In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, Regorafenib-d3 serves as an indispensable internal standard for quantification by mass spectrometry (GC-MS or LC-MS).[3][4][5] Its utility is predicated on the assumption that it behaves identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization, yet is distinguishable by its higher mass.[6][7]

The integrity of any quantitative assay hinges on the stability of this internal standard. Both chemical degradation and isotopic exchange can compromise the accuracy and reproducibility of experimental results.[6][8] This guide provides a comprehensive framework for understanding, controlling, and verifying the stability of Regorafenib-d3, ensuring its reliable performance in a research and development setting. While the deuterium substitution on the N-methyl group is in a chemically stable, non-exchangeable position, the overall molecule remains susceptible to environmental factors that can induce chemical degradation.[6][9]

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of Regorafenib-d3 is essential for its proper handling and use.

| Property | Data | Source(s) |

| IUPAC Name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-d3)-2-pyridinecarboxamide | [3] |

| CAS Number | 1255386-16-3 | [3][10] |

| Molecular Formula | C₂₁H₁₂D₃ClF₄N₄O₃ | [3][10] |

| Formula Weight | 485.83 g/mol | [3] |

| Appearance | Crystalline solid | [11] |

| Purity (Typical) | ≥98% (Chemical); ≥99% deuterated forms | [3][12] |

| Primary Application | Internal standard for the quantification of Regorafenib | [4][5] |

Principles of Stability: Chemical Integrity and Isotopic Purity

The stability of Regorafenib-d3 is a dual concept encompassing both its molecular structure and its isotopic label.

-

Chemical Degradation : This involves the breakdown of the Regorafenib molecule into other chemical species (degradants). Studies on the parent compound, Regorafenib, have shown it is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[9] It is, however, relatively stable under thermal and photolytic stress.[9][13] Key environmental factors to control are:

-

Temperature : Elevated temperatures accelerate reaction rates, leading to faster degradation.

-

Moisture/Humidity : Regorafenib is sensitive to humidity.[13] Water can act as a reactant in hydrolysis reactions, which is a key degradation pathway for this molecule.[9]

-

pH : The amide and urea linkages in the Regorafenib structure are susceptible to hydrolysis under both acidic and basic conditions.[9]

-

Oxygen : The presence of oxygen can promote oxidative degradation.

-

Light : While the parent compound is considered stable upon exposure to light, it is still best practice to protect it from light to prevent any potential photolytic degradation.[13]

-

-

Isotopic Exchange : This refers to the potential for the deuterium atoms to exchange with protium (¹H) from the environment (e.g., from solvents). For Regorafenib-d3, the deuterium atoms are located on the N-methyl group. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond and is not prone to exchange under typical analytical and storage conditions.[14][15] This ensures the isotopic integrity of the standard, which is critical for mass spectrometric analysis.[6]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of Regorafenib-d3.

Storage of Solid Compound

The solid form of Regorafenib-d3 is the most stable and is preferred for long-term storage.

| Condition | Recommendation | Rationale | Source(s) |

| Long-Term Storage | ≤ -20°C in a freezer. | Minimizes thermal degradation, ensuring stability for years (≥4 years reported). | [11][12] |

| Short-Term Storage | 2-8°C in a refrigerator. | Suitable for material that will be used in the near term. | [3] |

| Container | Original, tightly closed vial. | Protects from moisture and atmospheric contaminants. | [3][16][17] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon) if repeatedly opened and closed. | Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation. | |

| Light Exposure | Store in the dark (e.g., in its original box or an amber vial). | Prevents potential photolytic degradation. | [13] |

Handling of Solutions

Regorafenib-d3 is significantly less stable in solution. Therefore, solution handling requires meticulous care.

-

Solvent Selection : Regorafenib is soluble in organic solvents like DMSO and DMF (approx. 30 mg/mL) and to a lesser extent in ethanol (approx. 14 mg/mL).[11][12]

-

Stock Solutions :

-

Working Solutions :

-

It is highly recommended to prepare fresh working solutions from the stock solution on the day of use.[4]

-

If aqueous buffers are required, dilute the organic stock solution into the aqueous buffer immediately before use. Do not store aqueous solutions for more than one day, as the compound's stability is significantly reduced due to hydrolysis.[11]

-

Methodology for In-House Stability Assessment

For GxP-compliant laboratories or long-term studies, it is crucial to perform an in-house stability assessment. This protocol provides a framework for such a study, aligning with ICH Q1 guidelines.[8]

Protocol 1: Stability-Indicating Analysis via HPLC-MS/MS

Objective : To quantify the parent Regorafenib-d3 and separate it from potential degradation products.

-

Chromatography System : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column : A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase :

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution : Develop a gradient that provides good separation between Regorafenib and its known impurities/degradants (e.g., M-2 and M-5 metabolites).[1]

-

Mass Spectrometry :

-

Use electrospray ionization (ESI) in positive mode.

-

Set up Multiple Reaction Monitoring (MRM) transitions for Regorafenib-d3 (parent ion -> product ion) and any potential degradants.

-

-

Procedure :

-

At each stability time point, retrieve a sample vial.

-

Allow the sample to equilibrate to room temperature.

-

Dilute to a known concentration within the calibrated range of the instrument.

-

Inject and analyze.

-

-

Calculation : Calculate the purity of Regorafenib-d3 by comparing its peak area to the total area of all detected peaks (parent + degradants).

-

Purity (%) = (Area_Parent / (Area_Parent + ΣArea_Degradants)) * 100

-

Protocol 2: Isotopic Integrity Verification via HRMS

Objective : To confirm the isotopic enrichment and detect any potential H/D exchange.[8]

-

Instrumentation : A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Sample Preparation : Prepare a solution of the stability sample in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analysis :

-

Infuse the sample directly or use a short chromatographic run.

-

Acquire a high-resolution full scan mass spectrum centered on the m/z of the [M+H]⁺ ion for Regorafenib-d3.

-

-

Data Evaluation :

-

Examine the isotopic distribution of the molecular ion cluster.

-

Confirm that the most abundant peak corresponds to the fully deuterated molecule.

-

Look for any increase in the intensity of the M-1, M-2, or M-3 peaks relative to the T=0 sample, which would indicate back-exchange of deuterium for protium.

-

Conclusion

The reliability of Regorafenib-d3 as an internal standard is directly dependent on its chemical and isotopic stability. Optimal long-term stability is achieved by storing the compound as a solid at -20°C or below , protected from moisture and light. Solutions should be prepared fresh whenever possible, and aqueous solutions should not be stored. For laboratories requiring the highest level of data integrity, implementing a formal stability assessment program using the methodologies outlined in this guide will provide empirical evidence of the compound's stability under specific laboratory conditions, ensuring the continued accuracy and validity of quantitative analytical data.

References

-

Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy . RSC Publishing. [Link]

-

Regorafenib-D3 . Acanthus Research. [Link]

-

Stivarga, INN-regorafenib - Product Information . European Medicines Agency. [Link]

-

Regulatory Considerations for Deuterated Products . Salamandra. [Link]

-

Chemistry Review(s) - NDA 204369 . U.S. Food and Drug Administration (FDA). [Link]

-

Designing Stable Isotope Labeled Internal Standards . Acanthus Research. [Link]

-

Stable Isotope-labeled Compounds . Amerigo Scientific. [Link]

-

Regorafenib . National Cancer Institute (NCI). [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications . Moravek. [Link]

-

Flavor Compounds Identification and Reporting . MDPI. [Link]

-

Regorafenib . PubChem - NIH. [Link]

-

Deuterated Drugs . Bioscientia. [Link]

-

Deuterated drug . Wikipedia. [Link]

Sources

- 1. Regorafenib - NCI [dctd.cancer.gov]

- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Stable Isotopically Labeled Compounds | Reagents | Tocris Bioscience [tocris.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Regorafenib-D3 - Acanthus Research [acanthusresearch.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. salamandra.net [salamandra.net]

- 15. bioscientia.de [bioscientia.de]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to the Isotopic Labeling of Regorafenib for Metabolic Studies

Abstract

This technical guide provides a comprehensive framework for the isotopic labeling of Regorafenib, an oral multi-kinase inhibitor, to support critical drug metabolism and pharmacokinetic (DMPK) studies. Understanding the metabolic fate of Regorafenib is paramount for optimizing its therapeutic index and ensuring patient safety. Isotopic labeling, utilizing stable isotopes like Carbon-13 (¹³C) or radioisotopes such as Carbon-14 (¹⁴C), is the definitive method for elucidating metabolic pathways, quantifying metabolites, and performing mass balance studies.[1][2] This document details the strategic considerations for isotope selection, synthetic methodologies for incorporating isotopic labels into the Regorafenib scaffold, quality control protocols, and the application of labeled compounds in both in vitro and in vivo metabolic studies. By integrating field-proven insights with established scientific principles, this guide serves as a vital resource for researchers in drug development aiming to conduct robust metabolic investigations of Regorafenib.

Introduction: The Critical Role of Metabolism in Regorafenib Therapy

Regorafenib (Stivarga®) is a potent oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[3][4] Its mechanism of action involves the inhibition of various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3] The clinical efficacy and toxicity profile of Regorafenib are significantly influenced by its extensive metabolism.

The primary metabolic pathways are mediated by cytochrome P450 3A4 (CYP3A4) and uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9).[3][5] This process yields two major, pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) .[3][5][6] At steady state, these metabolites circulate in human plasma at concentrations comparable to the parent drug, suggesting they are primary contributors to the overall pharmacological activity and potential toxicity.[5][7][8]

Given the complexity of its metabolic profile and the presence of active metabolites, a thorough understanding of Regorafenib's absorption, distribution, metabolism, and excretion (ADME) is a regulatory and scientific necessity.[9][10] Isotopic labeling is the gold-standard technique to achieve this, enabling unambiguous tracking of the drug and its biotransformation products within complex biological systems.[1][11][12][13]

Strategic Selection of the Isotopic Label

The choice of isotope is a critical first step that dictates the scope, sensitivity, and safety considerations of the metabolic studies. The decision hinges on the specific research question, the stage of drug development, and available analytical capabilities.[1]

| Isotope | Type | Key Advantages | Key Disadvantages | Primary Application for Regorafenib |

| Carbon-14 (¹⁴C) | Radioisotope | - Highest Sensitivity: Allows for detection of trace-level metabolites.[2] - Gold Standard for ADME: Preferred for quantitative mass balance studies.[2] | - Radioactivity: Requires specialized handling, facilities, and ethical considerations for human studies.[14] - Long Half-life (~5,730 years): Poses waste disposal challenges.[2] | - Definitive human ADME and mass balance studies.[14] - Quantitative tissue distribution via whole-body autoradiography (WBAL) in preclinical models. |

| Carbon-13 (¹³C) | Stable Isotope | - Non-radioactive: Safe for human studies without radiation exposure concerns. - Excellent for MS: Creates a distinct isotopic signature for metabolite identification.[15] - No Kinetic Isotope Effect: Behaves identically to ¹²C. | - Lower Sensitivity: Requires more sensitive analytical methods (e.g., LC-MS/MS, AMS) compared to ¹⁴C.[16] - Natural Abundance: Higher background signal requires careful data analysis. | - Metabolite identification in discovery and early development.[12][13][17] - Absolute bioavailability studies using an IV microdose.[18] - As an internal standard for quantitative bioanalysis.[19][20] |

| Deuterium (²H or D) | Stable Isotope | - Relatively Inexpensive to incorporate synthetically. | - Potential for Kinetic Isotope Effect: C-D bonds can be stronger than C-H bonds, potentially altering metabolism rates. - Risk of Back-Exchange: Can exchange with protons in aqueous environments. | - Often used in combination with ¹³C for internal standards.[20] - Mechanistic studies where altering a metabolic rate is desired. |

Causality Behind the Choice: For Regorafenib, a dual-labeling strategy is often optimal. A ¹⁴C-labeled version is indispensable for the definitive human ADME study required for regulatory submission.[14] A ¹³C-labeled version is highly valuable for earlier-stage metabolite profiling and as a non-radioactive tool for human microdose studies.[18] The label should be placed on a metabolically stable part of the molecule to prevent its loss during biotransformation. For Regorafenib, labeling the central urea carbonyl carbon or the trifluoromethyl-phenyl ring would be robust choices.

Synthetic Strategies for Isotopic Labeling of Regorafenib

The synthesis of isotopically labeled Regorafenib requires careful planning to incorporate the label efficiently and at a late stage, if possible, to maximize yield and specific activity. The core structure of Regorafenib is a diphenylurea derivative. A common synthetic route involves the coupling of an aniline derivative with an isocyanate or a carbamate precursor.[21][22]

Synthesis of [¹³C]-Urea Labeled Regorafenib

This strategy is highly advantageous as the urea carbonyl is central to the molecule and is expected to be metabolically stable.

Protocol: Step-by-Step Synthesis

-

Preparation of Labeled Precursor: Start with commercially available [¹³C]-phosgene or a phosgene equivalent like [¹³C]-triphosgene. React this with 4-chloro-3-(trifluoromethyl)aniline to generate the key intermediate, 4-chloro-3-(trifluoromethyl)phenyl [¹³C]-isocyanate.

-

Expert Insight: This reaction must be conducted under strictly anhydrous conditions with an appropriate base (e.g., triethylamine) in an inert solvent like toluene to prevent hydrolysis of the isocyanate.

-

-

Synthesis of Amine Fragment: Synthesize the second key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, according to established literature methods.[21][22] This typically involves a nucleophilic aromatic substitution reaction.

-

Final Coupling Reaction: React the 4-chloro-3-(trifluoromethyl)phenyl [¹³C]-isocyanate with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in an aprotic solvent such as dichloromethane or THF.

-

Expert Insight: The reaction is typically run at room temperature and monitored by LC-MS until completion. The resulting [¹³C]-Regorafenib precipitates out or is purified via column chromatography.

-

-

Purification and Characterization: The final product must be rigorously purified, typically by recrystallization.[23] Identity and isotopic incorporation are confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the M+1 mass shift and by ¹³C-NMR to confirm the label's position. Chemical purity is assessed by HPLC.

Caption: Synthetic workflow for [¹³C]-Urea Labeled Regorafenib.

Application in Metabolic Studies: A Validating System

The isotopically labeled Regorafenib serves as a powerful tracer in a variety of metabolic study designs.

In Vitro Metabolite Identification

In vitro systems like human liver microsomes (HLM) or hepatocytes provide a first look at metabolic pathways.

Protocol: Metabolite Profiling in Human Liver Microsomes

-

Incubation: Prepare a 1:1 mixture of unlabeled Regorafenib and [¹³C]-Regorafenib (e.g., at a final concentration of 1 µM each). Incubate this mixture with HLM fortified with NADPH as a cofactor at 37°C.

-

Trustworthiness: The 1:1 mixture is a self-validating system. Any authentic metabolite will appear in the mass spectrometer as a characteristic doublet of peaks with a specific mass difference (e.g., +1 for a single ¹³C label), while endogenous matrix components will not show this pattern.[12]

-

-

Sample Quenching: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Evaporate the supernatant and reconstitute in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using high-resolution LC-MS/MS. Screen the data for the characteristic isotopic doublet signature across the chromatogram. This allows for the rapid and confident identification of all drug-related material.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openmedscience.com [openmedscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. fda.gov [fda.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sgs.com [sgs.com]

- 15. metsol.com [metsol.com]

- 16. ascpt.org [ascpt.org]

- 17. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hra.nhs.uk [hra.nhs.uk]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 22. researchgate.net [researchgate.net]

- 23. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

The Strategic Application of Regorafenib-d3 in Preclinical Oncology: A Methodological Whitepaper

An In-Depth Technical Guide for Preclinical Cancer Research

Introduction: Beyond the Molecule – The Rationale for Regorafenib and its Deuterated Analog

Regorafenib is an oral multi-kinase inhibitor (MKI) that has carved out a significant role in the clinical management of treatment-refractory metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1] Its therapeutic efficacy stems from a broad-spectrum inhibitory profile, targeting multiple signaling pathways crucial for tumor progression.[2][3] Preclinical research is the bedrock upon which its clinical success was built, demanding robust, reproducible, and mechanistically insightful experimental models.[4][5][6]

This guide delves into the preclinical application of Regorafenib, with a specific technical focus on its deuterated analog, Regorafenib-d3. The incorporation of deuterium (³H or D), a stable, non-radioactive isotope of hydrogen, into a drug molecule is a sophisticated strategy known as stable isotope labeling (SIL).[7][8] While deuteration can be used to intentionally alter a drug's metabolic profile—a concept known as the "deuterium switch"—the primary and most critical use of Regorafenib-d3 in a preclinical setting is as an internal standard (IS) for quantitative bioanalysis.[9][10] Its near-identical chemical behavior, combined with a distinct mass, makes it the gold standard for achieving unparalleled accuracy and precision in mass spectrometry-based assays.[11] This guide will elucidate the "why" and "how" of employing Regorafenib and its deuterated counterpart to generate high-integrity data in preclinical cancer research.

Part 1: The Mechanistic Framework of Regorafenib

Understanding Regorafenib's mechanism of action is fundamental to designing meaningful preclinical studies. It does not target a single pathway but rather launches a multi-pronged assault on the tumor and its microenvironment.[1][2] This pleiotropic activity is key to its effectiveness in complex, heterogeneous cancers. The primary kinase families inhibited by Regorafenib can be categorized into three functional groups.[3][12]

-

Anti-Angiogenic Kinases : These are critical for inhibiting the formation of new blood vessels that tumors require to grow and metastasize. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2).[1][2][12] The dual inhibition of both VEGFR and TIE2 pathways may be a more effective anti-angiogenic strategy than targeting VEGFRs alone.[3]

-

Oncogenic and Stromal Kinases : These kinases are directly involved in tumor cell proliferation, survival, and invasion, as well as modifying the tumor stroma. This group includes KIT, RET, RAF-1, BRAF, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3][13]

-

Immunomodulatory Kinases : Regorafenib also influences the tumor immune microenvironment, notably by inhibiting Colony-Stimulating Factor 1 Receptor (CSF1R), which can modulate macrophage activity and enhance anti-tumor immunity.[2][3][14]

Quantitative Insights: Kinase Inhibition Profile

The potency of Regorafenib against its various targets is determined through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric. These values inform the concentrations used in subsequent in vitro and in vivo experiments.

| Kinase Target | Function | IC50 (nmol/L) |

| VEGFR-1 | Angiogenesis | 4.2 |

| VEGFR-2 | Angiogenesis | 21 |

| VEGFR-3 | Angiogenesis | 46 |

| TIE-2 | Angiogenesis, Vessel Stability | 13 |

| PDGFR-β | Stromal Signaling, Metastasis | 22 |

| c-KIT | Oncogenesis | 1.5 |

| RET | Oncogenesis | 7 |

| Table 1: Representative biochemical IC50 values for Regorafenib against key kinase targets. Data synthesized from authoritative sources.[15] |

Part 2: Preclinical Experimental Design & Methodologies

A well-designed preclinical program validates the mechanism of action, establishes efficacy, and characterizes the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

In Vitro Evaluation: Cellular Target Validation

The initial assessment of Regorafenib's activity occurs in cultured cancer cell lines. The primary objective is to confirm that the biochemical kinase inhibition translates into a functional anti-cancer effect at the cellular level.

Core In Vitro Assays:

-

Cell Proliferation/Viability Assays (e.g., MTS/MTT, CellTiter-Glo®) : These assays are fundamental for determining the IC50 of Regorafenib in various cancer cell lines. A dose-response curve is generated to quantify the concentration at which the drug inhibits cell growth by 50%.

-

Apoptosis Assays (e.g., Caspase-3/7 Glo®, Annexin V/PI Staining) : Regorafenib is known to induce programmed cell death (apoptosis).[16] These assays quantify the induction of apoptotic markers (like caspase activity) or cell surface changes (phosphatidylserine externalization) following treatment. For example, studies have shown that Regorafenib's antitumor effects are dependent on the induction of PUMA (p53 upregulated modulator of apoptosis).[16]

-

Target Engagement Assays (e.g., Western Blot, ELISA) : To confirm that Regorafenib is hitting its intended targets, researchers measure the phosphorylation status of downstream effector proteins. For instance, a reduction in phosphorylated ERK (p-ERK) would indicate successful inhibition of the RAF/MEK/ERK pathway.[17]

-

Cell Migration and Invasion Assays (e.g., Transwell Assays) : To test the anti-metastatic potential of Regorafenib, these assays measure the ability of cancer cells to move across a membrane, mimicking the initial steps of metastasis.[18]

In Vivo Efficacy Studies: The Whole-System Validation

Animal models are indispensable for evaluating a drug's efficacy within a complex biological system. The choice of model is critical and depends on the specific research question.

Common In Vivo Models:

-

Subcutaneous Xenografts : Human cancer cell lines are injected under the skin of immunocompromised mice.[16][19] This model is excellent for assessing the primary effect of a drug on tumor growth.

-

Orthotopic Models : Tumor cells are implanted into the corresponding organ of origin (e.g., CT26 colon cancer cells into the cecum of a mouse).[20][21] This approach better recapitulates the tumor microenvironment and is superior for studying metastasis.[20]

-

Patient-Derived Xenografts (PDX) : Tumor fragments from a patient are directly implanted into mice. These models are considered more clinically relevant as they retain the heterogeneity of the original human tumor.[19]

Self-Validating In Vivo Efficacy Protocol (Xenograft Model):

The following workflow represents a robust, self-validating system for assessing in vivo efficacy.

The causality behind this workflow is critical:

-

Step 2 (Viability Check) : Ensures that a consistent number of healthy cells are implanted, reducing variability.

-

Step 5 (Randomization) : Prevents bias by ensuring that all treatment groups start with a similar average tumor burden.

-

Step 7 (Monitoring) : Body weight measurement is a key indicator of drug toxicity. Significant weight loss (>15-20%) is a common endpoint criterion.

-

Step 9 (Sample Collection) : Linking efficacy (tumor size) directly with drug exposure (plasma concentration) and target modulation (protein levels in the tumor) provides a powerful, multi-faceted validation of the drug's effect.

Part 3: The Role of Regorafenib-d3 in Pharmacokinetic Analysis

Pharmacokinetics (PK) describes what the body does to a drug.[7] Accurate PK data is essential for understanding dose-exposure relationships and translating preclinical findings to clinical scenarios. This is where Regorafenib-d3 becomes an indispensable tool.

The Principle: Why a Stable Isotope-Labeled Internal Standard?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices like plasma.[22][23] However, the process from blood collection to final analysis involves multiple steps (extraction, concentration, injection) where variability can be introduced. Furthermore, components of the plasma matrix can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the drug of interest.

An internal standard (IS) is added at a known concentration to every sample at the beginning of the workflow. Because the IS is processed alongside the analyte, any loss or signal fluctuation affects both equally. By measuring the ratio of the analyte signal to the IS signal, these variations are canceled out.

Regorafenib-d3 is the ideal IS because:

-

Near-Identical Physicochemical Properties : It behaves identically to unlabeled Regorafenib during extraction and chromatography, ensuring it accurately tracks any procedural losses.[7]

-

Distinct Mass : The deuterium atoms give it a higher mass (e.g., +3 Da), making it easily distinguishable from the unlabeled drug by the mass spectrometer.[11]

-

No Isotopic Interference : The mass difference is sufficient to prevent signal overlap from naturally occurring isotopes in the unlabeled drug.

Protocol: Murine Pharmacokinetic Study

This protocol outlines a typical single-dose PK study in mice, often run concurrently with efficacy studies.

Experimental Design:

| Time Point (post-dose) | Procedure | Sample |

| 0 hr (pre-dose) | Collect blood | ~50 µL |

| 0.25, 0.5, 1, 2, 4, 8, 24 hr | Collect blood | ~50 µL |

| Table 2: Example of a blood sampling schedule for a murine PK study. A sparse sampling design may be used where different subsets of animals are sampled at different time points. |

Step-by-Step Methodology:

-

Dosing : Administer a single oral dose of Regorafenib (e.g., 10-30 mg/kg) to mice.[23]

-